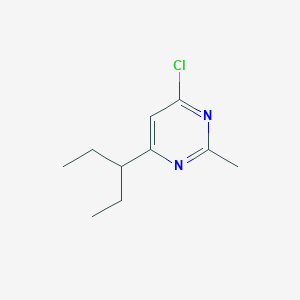

4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine

説明

4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring with a chlorine atom at the 4-position and a branched alkyl chain at the 2-position, which may enhance its interaction with biological targets. This article aims to summarize the biological activity of this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₁₄ClN₃

- Molecular Weight : Approximately 212.72 g/mol

The unique structure of this compound contributes to its hydrophobic nature, which is believed to play a significant role in its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including anticancer properties and enzyme inhibition. Here are some key findings related to its biological activity:

-

Anticancer Activity :

- Compounds structurally related to pyrimidines have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

- The hydrophobic alkyl chain may enhance the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following aspects are noteworthy:

- Substituent Effects : The presence of the chlorine atom and the pentan-3-yl group significantly influences the compound's hydrophobicity and electronic properties, enhancing its binding affinity to target proteins.

- Modifications : Variations in the alkyl chain length or branching can lead to different biological profiles, indicating that careful design of analogs could yield compounds with improved potency and selectivity .

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives:

- In Vitro Studies :

- Molecular Docking Studies :

Data Table: Biological Activities of Related Compounds

科学的研究の応用

Anticancer Research

4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine has been investigated for its potential as an anticancer agent. In studies involving similar pyrimidine derivatives, compounds with structural modifications have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, phenylpyrazolo[3,4-d]pyrimidine derivatives have been noted for their ability to inhibit cell migration and suppress cell cycle progression in cancer models .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research on related pyrimidine derivatives has highlighted their role in inhibiting enzymes like NAPE-PLD, which is crucial for lipid metabolism and has implications in neurobiology and cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine scaffold can enhance inhibitory potency, suggesting that this compound could be optimized for similar applications.

Drug Development

The compound is being explored as a lead structure for developing new drugs targeting metabolic disorders such as obesity and diabetes. The modulation of feeding behavior through pyrimidine derivatives has been documented, indicating potential therapeutic pathways .

Synthesis of Novel Derivatives

Research into the synthesis of new derivatives from this compound has been fruitful, leading to compounds with enhanced biological activities. The introduction of various substituents can significantly alter the pharmacological profile of these compounds, making them suitable candidates for further development .

Case Study 1: Anticancer Activity

In a study on phenylpyrazolo[3,4-d]pyrimidines, one derivative exhibited IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, demonstrating significant anticancer properties. The binding modes were elucidated through molecular docking studies, providing insights into the mechanism of action .

Case Study 2: Enzyme Inhibition

A library of pyrimidine derivatives was evaluated for their ability to inhibit NAPE-PLD. The most potent compound showed a pIC50 value of 7.14 ± 0.04, indicating substantial activity that could be attributed to structural modifications similar to those present in this compound .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group undergoes substitution with nucleophiles under mild conditions. Key examples include:

Mechanistic Insight : The reaction proceeds via a two-step process involving deprotonation of the nucleophile and attack at the C4 position, facilitated by the electron-withdrawing pyrimidine ring . Steric hindrance from the pentan-3-yl group slightly reduces reaction rates compared to linear alkyl analogues.

Cross-Coupling Reactions

The chlorine atom participates in palladium- or nickel-catalyzed couplings:

Suzuki-Miyaura Coupling

Key Note : Nickel catalysts enable coupling with challenging aryl chlorides at lower temperatures compared to palladium .

Buchwald-Hartwig Amination

| Amine | Ligand | Product | Yield |

|---|---|---|---|

| 3-Phenylpiperidine | XPhos | 4-(3-Phenylpiperidin-1-yl)-2-methyl-6-(pentan-3-yl)pyrimidine | 71% |

Oxidation of Methyl Group

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 4 h | 2-Carboxy-4-chloro-6-(pentan-3-yl)pyrimidine | 55% |

| SeO₂, dioxane | Reflux, 8 h | 2-Formyl-4-chloro-6-(pentan-3-yl)pyrimidine | 48% |

Reduction of Pyrimidine Ring

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyrimidine ring to a tetrahydropyrimidine derivative (yield: 82%) .

Cyclization Reactions

Reaction with hydrazine derivatives forms fused heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 12 h | 4-Hydrazinyl-2-methyl-6-(pentan-3-yl)pyrimidine | 90% |

| Triethyl orthoformate | TFA, 100°C, 6 h | Pyrazolo[3,4-d]pyrimidine derivative | 75% |

Radical Reactions

The pentan-3-yl group participates in H-atom transfer (HAT) reactions:

-

Photocatalytic C–H Functionalization : Using Ir(ppy)₃ and DTBP, alkylation at the β-position of the pentan-3-yl chain occurs (yield: 58%) .

Comparative Reactivity

| Position | Substituent | Effect on Reactivity |

|---|---|---|

| C2 | Methyl | Electron-donating; stabilizes transition state in SNAr |

| C6 | Pentan-3-yl | Steric hindrance reduces coupling efficiency by ~15% vs. methyl |

Stability and Side Reactions

特性

IUPAC Name |

4-chloro-2-methyl-6-pentan-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-4-8(5-2)9-6-10(11)13-7(3)12-9/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOSXCGJEZKWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。